![molecular formula C7H7N3 B1317003 Imidazo[1,2-a]pyridin-8-amine CAS No. 73221-18-8](/img/structure/B1317003.png)
Imidazo[1,2-a]pyridin-8-amine
Overview
Description
Imidazo[1,2-a]pyridin-8-amine is an organic compound belonging to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This compound is characterized by its fused imidazole and pyridine rings, making it a versatile intermediate in the synthesis of biologically active molecules .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-8-amine can be achieved through various synthetic routes, including:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions combine three or more reactants in a single step, often using catalysts such as transition metals.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with other aromatic compounds in the presence of oxidizing agents.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without isolating intermediates.
Aminooxygenation and Hydroamination Reactions: These methods introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using scalable reaction conditions and cost-effective reagents .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the imidazo[1,2-a]pyridine ring.
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis strategies are used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide and dimethylformamide . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyridine-8-ones, and various amine derivatives .
Scientific Research Applications
Pharmacological Activities
The pharmacological profile of imidazo[1,2-a]pyridin-8-amine derivatives is extensive, with documented activities including:
- Antitumor Properties : Compounds derived from this scaffold have shown efficacy against various cancer cell lines. Studies indicate that modifications at specific positions enhance their anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. These compounds have been evaluated against resistant strains of bacteria and fungi, showcasing their potential as novel antimicrobial agents .
- Neurological Applications : The compound has been studied for its effects on adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Antagonists derived from this scaffold have shown promise in improving cognitive function and reducing neurotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Key findings from recent studies include:
- Substituent Influence : The introduction of various substituents at positions 2 and 6 of the imidazopyridine ring has been shown to significantly alter biological activity. For instance, the incorporation of hydrophobic groups can enhance binding affinity to target receptors .
- Molecular Docking Studies : Computational modeling has provided insights into the interactions between this compound derivatives and their biological targets. These studies help in predicting the most promising candidates for further development .
Case Studies
Several case studies highlight the successful application of this compound in drug development:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been optimized as cyclin-dependent kinase inhibitors and as ligands for gamma-aminobutyric acid receptors . These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter activity, and anti-inflammatory responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: This compound contains a pyrazine ring fused to an imidazole ring and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidine: This compound has a pyrimidine ring fused to an imidazole ring and is used in various synthetic methodologies.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern and is used in materials science and pharmaceutical applications.
The uniqueness of this compound lies in its specific ring structure and the versatility of its derivatives in various scientific and industrial applications .
Biological Activity
Imidazo[1,2-a]pyridin-8-amine is a compound belonging to the imidazopyridine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and case studies from recent research.
Overview of this compound
This compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its biological activity. The compound has been studied for various therapeutic effects, including anti-inflammatory, antibacterial, antiviral, anticancer, and antituberculosis properties.
Biological Activities
The biological activities of this compound derivatives can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Inhibits cancer cell proliferation and induces apoptosis in various cancer types. |
Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
Antiviral | Shows potential against viral infections, including SARS-CoV-2. |
Antituberculosis | Effective against Mycobacterium tuberculosis strains, including MDR and XDR. |
Anti-inflammatory | Reduces inflammation in various models of inflammatory diseases. |
Case Studies and Research Findings
- Anticancer Activity : Research has identified this compound derivatives as potent inhibitors of KRAS G12C-mutated cancer cells. For instance, compound I-11 demonstrated significant cytotoxicity against NCI-H358 cells with an IC50 value indicating effective inhibition of cell growth .
- Antituberculosis Properties : A series of imidazo[1,2-a]pyridine carboxamide derivatives were synthesized and tested for anti-tubercular activity. Compounds 15 and 16 exhibited minimal inhibitory concentrations (MIC) of 0.10–0.19 μM against the H37Rv strain of tuberculosis and showed efficacy against multidrug-resistant strains .
- Antimicrobial Efficacy : Various studies have highlighted the broad-spectrum antimicrobial properties of imidazo[1,2-a]pyridine derivatives. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have been evaluated for their anti-inflammatory properties in preclinical models. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies on this compound have revealed critical insights into how structural modifications influence biological activity:
- Substituent Variability : The position and nature of substituents on the imidazopyridine core significantly affect potency and selectivity for biological targets.
- Molecular Docking Studies : Computational modeling has been employed to predict binding affinities and interactions with target proteins, aiding in the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the conventional and emerging synthetic routes for preparing imidazo[1,2-a]pyridin-8-amine derivatives?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. A robust solid-phase method uses polymer-bound 2-aminonicotinate treated with α-haloketones, followed by halogenation at the 3-position . Recent advancements include microwave-assisted and catalyst-free protocols to improve yields and reduce reaction times . For reproducibility, ensure stoichiometric control of halogenating agents and monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize this compound derivatives effectively?
Use a combination of - and -NMR to confirm structural integrity, focusing on aromatic proton signals (δ 6.8–8.2 ppm) and amine group resonances (δ 4.5–5.5 ppm) . High-resolution mass spectrometry (HRMS) with ESI ionization is critical for verifying molecular formulas (e.g., CHFN for 2-(trifluoromethyl) derivatives) . X-ray crystallography is recommended for resolving ambiguities in stereochemistry.
Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?
Screen for antimicrobial activity using broth microdilution assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans), with MIC values ≤16 µg/mL indicating potency . For anti-ulcer activity, assess H/K-ATPase inhibition in vitro and compare to zolimidine analogs .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and purity of this compound derivatives?
Employ design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, using iodine catalysis in DMF at 80°C improves cyclization efficiency . Purification via column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol enhances purity (>95%) .
Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, HOMO-LUMO gaps, and nucleophilic attack sites. Solvent effects can be simulated using the polarizable continuum model (PCM) . Molecular docking (AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase (e.g., ΔG ≤ −8 kcal/mol for anti-Alzheimer candidates) .
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound derivatives?
Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to enhance antimicrobial activity (MIC reduction by 4–8×) . For acetylcholinesterase inhibition, substituting the 8-amine with piperidine increases binding affinity (IC < 1 µM) . Use comparative molecular field analysis (CoMFA) to map steric and electrostatic contributions to activity.
Q. What strategies address low solubility or bioavailability in this compound derivatives?
Incorporate hydrophilic moieties (e.g., carboxamide at the 3-position) or formulate as hydrochloride salts. ADMET predictions (SwissADME) guide logP optimization (<3.5) and rule-of-five compliance . Nanoemulsion or liposomal encapsulation improves in vivo stability .
Q. How can researchers resolve contradictions in biological activity data across studies?
Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-reference cytotoxicity data (e.g., CC in HEK293 cells) to differentiate true activity from nonspecific effects . Meta-analyses of published IC/MIC values identify outliers due to assay variability.
Q. What advanced techniques enable diversity-oriented synthesis of this compound libraries?
Use Groebke-Blackburn-Bienaymé multicomponent reactions with pyrazine-2,3-diamine to generate adenine-mimetic scaffolds . Parallel synthesis in 96-well plates with automated liquid handlers accelerates library generation (>20 derivatives/cycle) .
Q. How are mechanistic studies designed to elucidate the mode of action of this compound derivatives?
Conduct time-kill assays to distinguish bactericidal vs. bacteriostatic effects . For enzyme targets, use stopped-flow kinetics (e.g., acetylcholinesterase inhibition monitored at 412 nm via Ellman’s method) . Proteomics or transcriptomics identifies downstream pathways affected by lead compounds.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXJYDAALZCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572531 | |
Record name | Imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-18-8 | |
Record name | Imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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